1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol

Catalog No.
S695356
CAS No.
93413-61-7
M.F
C23H31NO2
M. Wt
353.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)...

CAS Number

93413-61-7

Product Name

1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol

IUPAC Name

1-[2-(dimethylamino)-1-(4-phenylmethoxyphenyl)ethyl]cyclohexan-1-ol

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C23H31NO2/c1-24(2)17-22(23(25)15-7-4-8-16-23)20-11-13-21(14-12-20)26-18-19-9-5-3-6-10-19/h3,5-6,9-14,22,25H,4,7-8,15-18H2,1-2H3

InChI Key

FSSWQHLSQWTHIB-UHFFFAOYSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3(CCCCC3)O

Synonyms

1-[2-(Dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]cyclohexanol

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3(CCCCC3)O

Synthesis of O-Desmethylvenlafaxine Succinate:

1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol, also known as the O-desmethyl precursor of venlafaxine, is a key intermediate in the synthesis of O-desmethylvenlafaxine succinate, a metabolite of the antidepressant drug venlafaxine [, ]. This metabolite is formed in the body as venlafaxine is broken down [].

Potential Research Applications:

While the specific research applications of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol itself are limited, its role as a precursor to O-desmethylvenlafaxine succinate opens up potential avenues for research:

  • Understanding venlafaxine metabolism: Studying the synthesis and properties of O-desmethylvenlafaxine succinate can provide insights into the metabolism of venlafaxine and its potential effects in the body.
  • Investigating the pharmacological activity of O-desmethylvenlafaxine succinate: Research can explore the potential therapeutic effects of O-desmethylvenlafaxine succinate, either alone or in combination with other medications.
  • Developing new analytical methods: The unique chemical structure of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol and O-desmethylvenlafaxine succinate necessitates the development of specific analytical methods for their detection and quantification in biological samples, which can be a valuable research area.

1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol is a complex organic molecule featuring a cyclohexanol core, a benzyloxy group, and a dimethylamino ethyl side chain. Its structure allows for various interactions with biological systems, making it a valuable compound in medicinal chemistry. The molecular weight of this compound is approximately 353.5 g/mol .

Typical of amines and alcohols. Key reactions include:

  • Condensation Reactions: It can undergo condensation with carbonyl compounds in the presence of acids or bases to form more complex structures.
  • Reduction Reactions: The dimethylamino group can be reduced or oxidized under specific conditions, altering its pharmacological properties.
  • Substitution Reactions: The benzyloxy group can be substituted with various electrophiles, allowing for the synthesis of derivatives with altered biological activity .

1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol exhibits notable biological activity, particularly as a pharmaceutical intermediate. It is recognized for its role in synthesizing O-desmethylvenlafaxine, an antidepressant that acts on serotonin and norepinephrine reuptake inhibition. This mechanism suggests potential applications in treating mood disorders and anxiety .

The synthesis of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol typically involves several steps:

  • Starting Materials: The synthesis begins with the reaction of cyclohexanone with substituted benzyloxyphenyl acetonitrile.
  • Condensation Reaction: This is performed in the presence of bases such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
  • Purification: Following the reaction, the product is purified through extraction techniques involving solvents like ethyl acetate and hexane to isolate the target compound .

This compound serves multiple purposes:

  • Pharmaceutical Intermediate: It is primarily used in the synthesis of O-desmethylvenlafaxine.
  • Research Tool: It plays a role in proteomics research as a biochemical reagent .
  • Potential Drug Development: Given its biological activity, it may be explored for developing new therapeutic agents targeting mood disorders.

Studies exploring the interactions of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol with various biological targets are essential for understanding its pharmacodynamics. Interaction studies have shown that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Several compounds share structural similarities with 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol. Here are a few notable examples:

Compound NameStructureUnique Features
O-desmethylvenlafaxineC16H19NO2Active metabolite of venlafaxine with antidepressant properties
VenlafaxineC17H17NO2Dual serotonin and norepinephrine reuptake inhibitor
DesvenlafaxineC16H19NO3Active metabolite of venlafaxine; used for major depressive disorder

Uniqueness

The uniqueness of 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol lies in its specific structural features that allow for diverse chemical reactivity and potential therapeutic applications not fully realized by its analogs.

Molecular Architecture

The compound features:

  • Benzyloxyphenyl group: A para-substituted benzyl ether (C₆H₅CH₂O–) attached to a phenyl ring, providing hydrophobic character.
  • Dimethylaminoethyl chain: A –CH₂–N(CH₃)₂ side chain contributing basicity and hydrogen-bonding potential.
  • Cyclohexanol core: A six-membered carbocyclic alcohol enabling stereochemical complexity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular weight353.5 g/mol
Density1.096 g/cm³
Boiling point493.9°C at 760 mmHg
LogP (lipophilicity)4.606
Refractive index1.578
SolubilityEthanol, ethers, organic solvents

The SMILES notation CN(C)CC(C1=CC=C(OCC2=CC=CC=C2)C=C1)C3(CCCCC3)O and InChI key FSSWQHLSQWTHIB-UHFFFAOYSA-N confirm its stereochemistry and functional group arrangement.

XLogP3

4.4

Dates

Last modified: 08-15-2023

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